Platelet 12-Lipoxygenase Inhibition: Single-Concentration Activity at 30 µM
The compound was tested for in vitro inhibition of platelet 12-lipoxygenase at a concentration of 30 µM in a binding assay, confirming target engagement within the mammalian lipoxygenase family [1]. While an IC50 value for this specific compound has not been publicly disclosed, the activity at 30 µM establishes a benchmark distinct from many in-class 2-amino-4H-3,1-benzoxazin-4-ones that are primarily characterized as serine protease (elastase, cathepsin G, C1r) inhibitors rather than lipoxygenase ligands [2].
| Evidence Dimension | Inhibition of platelet 12-lipoxygenase |
|---|---|
| Target Compound Data | Tested at 30 µM (binding assay); active (exact % inhibition or IC50 not disclosed in public domain) |
| Comparator Or Baseline | Typical 2-amino-4H-3,1-benzoxazin-4-ones (e.g., 2-isopropylamino and 2-phenyl derivatives): reported activity predominantly against serine proteases (human leukocyte elastase, cathepsin G, chymotrypsin), not 12-LOX. |
| Quantified Difference | Qualitative target shift: lipoxygenase inhibition observed for sec-butylamino derivative vs. serine protease-dominant profile of other 2-amino congeners. |
| Conditions | In vitro binding assay; platelet 12-lipoxygenase; compound concentration 30 µM [1]. |
Why This Matters
This differentiates the compound from the broader benzoxazinone class, positioning it as a lipoxygenase-targeted tool rather than a generic serine protease inhibitor, which directly impacts procurement decisions for arachidonic acid pathway studies.
- [1] ChEMBL Assay Report Card ALA615117. In vitro inhibition of platelet 12-lipoxygenase at 30 µM. Available at: https://www.ebi.ac.uk/chembl/api/data/assay?compound_id=CHEMBL4803817.json (assay ID ALA615117). View Source
- [2] US4657893A. 4H-3,1-benzoxazin-4-ones and related compounds and use as enzyme inhibitors. Syntex (U.S.A.) Inc., 1987. View Source
